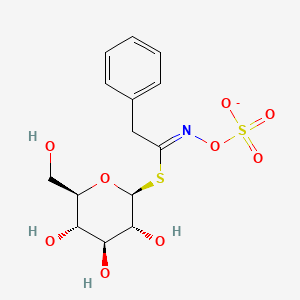
Benzyl glucosinolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucotropeolin(1-) is an aralkylglucosinolate that is the conjugate base of glucotropeolin; major species at pH 7.3. It is a conjugate base of a glucotropeolin.
Aplicaciones Científicas De Investigación
Chemical Properties and Metabolism
Benzyl glucosinolate is hydrolyzed to produce benzyl isothiocyanate (BITC), which is responsible for many of its biological activities. The metabolism of this compound has been studied in humans, revealing that its consumption leads to significant levels of BITC metabolites in plasma and urine. A study involving the consumption of Indian cress demonstrated that BITC metabolites such as BITC-glutathione and BITC-cysteinylglycine were prevalent shortly after ingestion, indicating effective absorption and metabolism .
Key Metabolites
| Metabolite | Description |
|---|---|
| BITC-glutathione | Conjugated form involved in detoxification |
| BITC-cysteinylglycine | Major metabolite found in plasma |
| BITC-N-acetyl-L-cysteine | Predominant urinary metabolite |
Antioxidant Properties
Research indicates that benzyl isothiocyanate derived from this compound exhibits antioxidant properties. A study showed that BITC can modulate the expression of proteins involved in antioxidant responses, potentially providing protective effects against oxidative stress .
Diabetes Management
This compound has been linked to potential benefits in managing type 2 diabetes. Studies suggest that BITC can reduce hepatic glucose production and modulate insulin signaling pathways. Specifically, it was found to promote the translocation of the transcription factor Forkhead box O 1 (FOXO1) into the nucleus, thereby antagonizing insulin effects and down-regulating gluconeogenic enzymes .
Gut Health
A randomized controlled trial evaluated the effects of food containing this compound on bowel movements and intestinal flora. The study concluded that ingestion of papaya extract containing this compound improved bowel movements and positively influenced the gut microbiota composition without adverse effects .
Genetic Engineering
This compound serves as a model compound for metabolic engineering in plants. Recent research involved genetically modifying carrot cell cultures to express biosynthetic pathways for producing this compound. This approach aims to create scalable production systems for specialized metabolites, which can be utilized in pest management strategies or as functional food ingredients .
Pest Management
The natural pest-repellent properties of benzyl isothiocyanate make it a candidate for organic pest control strategies. Its application could reduce reliance on synthetic pesticides while promoting sustainable agricultural practices.
Clinical Study on Diabetes
A clinical study involving human hepatoma cells demonstrated that BITC significantly reduced the expression of gluconeogenic genes while enhancing antioxidant enzyme expression. This suggests a dual role in managing glucose levels and protecting against oxidative damage, making it a valuable compound for diabetes research .
Bowel Movement Improvement Study
In a double-blind crossover trial, participants consuming food with this compound showed improved bowel movement frequency and stool quality over two weeks. This study highlights its potential as a dietary supplement for gastrointestinal health .
Propiedades
Fórmula molecular |
C14H18NO9S2- |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
[(Z)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C14H19NO9S2/c16-7-9-11(17)12(18)13(19)14(23-9)25-10(15-24-26(20,21)22)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-19H,6-7H2,(H,20,21,22)/p-1/b15-10-/t9-,11-,12+,13-,14+/m1/s1 |
Clave InChI |
QQGLQYQXUKHWPX-RFEZBLSLSA-M |
SMILES |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
C1=CC=C(C=C1)C/C(=N/OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















